molecular formula C13H12ClNO2S B1428609 Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 736970-78-8

Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B1428609
CAS No.: 736970-78-8
M. Wt: 281.76 g/mol
InChI Key: CYWOZMNMBLNAQJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H12ClNO2S and its molecular weight is 281.76 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its significant role in various biological activities. The presence of a chlorophenyl group enhances its lipophilicity and potential interactions with biological targets. The molecular formula is C12H10ClNO2SC_{12}H_{10}ClNO_2S, with a molecular weight of approximately 267.73 g/mol.

Antimicrobial Properties

Compounds similar to this compound have demonstrated notable antimicrobial effects. Studies indicate that thiazole derivatives exhibit activity against a range of bacteria and fungi. For instance, the thiazole moiety is known to disrupt cellular processes, potentially inhibiting the growth of pathogens by interfering with their metabolic pathways .

Antitumor Activity

The compound has shown promising results in anticancer studies. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, structural modifications in thiazole compounds correlate with enhanced cytotoxicity against various cancer cell lines, including HT-29 (colorectal cancer) and Jurkat (T-cell leukemia) cells . The presence of electron-donating groups and specific substitutions on the phenyl ring are crucial for increasing antitumor potency.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial survival.
  • Cell Cycle Arrest : Certain thiazole derivatives can induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : The compound may activate apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their chemical structure. Key findings include:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances biological activity by increasing electron density and facilitating interactions with target proteins .
  • Alkyl Substituents : Methyl or ethyl groups at specific positions on the thiazole ring improve solubility and bioavailability, contributing to enhanced pharmacological effects .
Compound NameMolecular FormulaBiological Activity
This compoundC12H10ClNO2SC_{12}H_{10}ClNO_2SAntimicrobial, Antitumor
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylateC13H12ClNO2SC_{13}H_{12}ClNO_2SAntifungal
Methyl 5-(2-chlorophenyl)-2-amino-1,3-thiazoleC11H10ClNOC_{11}H_{10}ClNOCytotoxic

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Anticancer Efficacy : A study evaluated the compound's effects on human cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutics like doxorubicin .
    "The compound exhibited significant growth inhibition across multiple cancer cell lines, suggesting its potential as an anticancer agent" .
  • Microbial Inhibition : In vitro assays showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWOZMNMBLNAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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